2-Isocyanato-3-(trifluoromethyl)pyridine
Description
Properties
Molecular Formula |
C7H3F3N2O |
|---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
2-isocyanato-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-2-1-3-11-6(5)12-4-13/h1-3H |
InChI Key |
VYOJSRXVZUVPHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N=C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Substitution Pattern
The key intermediate is 2-amino-3-(trifluoromethyl)pyridine or its derivatives. These can be synthesized by:
- Halogenation of trifluoromethylpyridine derivatives followed by nucleophilic substitution.
- Palladium-catalyzed cyanation or amination of halogenated trifluoromethylpyridines.
- Direct trifluoromethylation of amino-pyridine derivatives.
Representative Method from Literature
A convenient route involves the synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, which can be subsequently converted to the isocyanate. The amine is prepared by nucleophilic substitution on 2,3-dichloro-5-(trifluoromethyl)pyridine with diethyl malonate followed by reduction and functional group transformations.
Conversion to 2-Isocyanato-3-(trifluoromethyl)pyridine
Reagents and Conditions
- Phosgene Equivalents: Triphosgene is commonly used as a safer solid alternative to phosgene gas.
- Solvent System: Biphasic systems of aqueous sodium carbonate and dichloromethane at low temperature (0°C) are employed to control the reaction rate and minimize side reactions.
- Temperature: Initial cooling to 0°C during reagent addition, followed by stirring at room temperature for 2-3 hours.
Reaction Procedure
- Dissolve sodium carbonate in water and cool to 0°C.
- Add a solution of triphosgene in dichloromethane dropwise under stirring.
- Add the amino-pyridine derivative dissolved in dichloromethane slowly to the mixture.
- Stir at room temperature until completion (typically 2-3 hours).
- Separate organic and aqueous layers, wash organic phase with water, dry over sodium sulfate, and evaporate solvent to yield the isocyanate product.
Yield and Purity
- Yields of the isocyanate product are generally high, around 85-90%.
- Purity is confirmed by mass spectrometry (m/z consistent with molecular ion) and proton nuclear magnetic resonance (^1H NMR) spectroscopy.
Representative Experimental Data and Reaction Scheme
| Step | Reagents/Conditions | Product | Yield (%) | Analytical Data (Selected) |
|---|---|---|---|---|
| 1 | 2,3-Dichloro-5-(trifluoromethyl)pyridine + diethyl malonate, NaH, DMF, 0°C | 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine | ~90 | ^1H NMR (CDCl3): δ 8.68 (m, 1H), 7.84 (m, 1H) |
| 2 | Amino derivative + triphosgene, Na2CO3 (aq), DCM, 0°C to RT | 2-Isocyanato-3-(trifluoromethyl)pyridine | 85-90 | MS: m/z = 250 (M+); ^1H NMR (CDCl3): aromatic signals 7.5-8.7 ppm |
$$
\text{2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine} \xrightarrow[\text{Na}2\text{CO}3, \text{DCM}, 0^\circ C \to RT]{\text{Triphosgene}} \text{2-Isocyanato-3-(trifluoromethyl)pyridine}
$$
Alternative Synthetic Routes and Notes
- Thiophosgene Usage: Thiophosgene can be employed to prepare isothiocyanate analogs, which can be converted to isocyanates under specific conditions.
- Palladium-Catalyzed Cyanation: For related pyridine derivatives, palladium-catalyzed cyanation of bromo-trifluoromethylpyridine under reflux in DMF with potassium ferrocyanide has been reported, providing intermediates for further transformations.
- Chloromethylpyridine Precursors: Chloromethylation of picoline derivatives followed by nucleophilic substitution and chlorination steps can provide precursors for isocyanate synthesis.
- Moisture Sensitivity: The isocyanate functional group is moisture sensitive and should be handled under inert atmosphere and stored dry to prevent hydrolysis.
Summary Table of Key Preparation Methods
| Methodology | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amino-pyridine + Triphosgene | 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine | Triphosgene, Na2CO3, DCM | 0°C to RT, biphasic aqueous/organic | 85-90 | Most common, high yield, mild conditions |
| Palladium-catalyzed cyanation | 2-Bromo-3-trifluoromethyl-5-nitropyridine | Pd(OAc)2, dppf, K4[Fe(CN)6], DMF | Reflux, N2 atmosphere | 90-95 | Provides intermediates for amine synthesis |
| Chloromethylation of picoline | 2-Picoline | Trichloromethane, benzamide, chlorine isocyanate | Reflux, 40-60°C | 90-95 | Precursor synthesis for pyridine derivatives |
Chemical Reactions Analysis
2-Isocyanato-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, the presence of the trifluoromethyl group can influence its reactivity in such processes.
Common reagents used in these reactions include alcohols, amines, and various catalysts. The major products formed from these reactions are typically urethanes, ureas, and other derivatives .
Scientific Research Applications
2-Isocyanato-3-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isocyanato-3-(trifluoromethyl)pyridine involves its reactivity with nucleophiles, leading to the formation of stable products such as urethanes and ureas . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
Isocyanato vs. Isothiocyanato Derivatives
- 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile: Replacing the isocyanato group with isothiocyanato (-NCS) and adding a cyano (-CN) group alters reactivity. The cyano group introduces additional polarity, which may affect solubility and target binding .
- Impact : Isothiocyanato derivatives may exhibit lower insecticidal activity due to reduced electrophilicity but could offer improved stability in aqueous environments .
Carboxamide Derivatives
- N-(5-(Trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide : Replacing -NCO with a carboxamide (-CONH₂) group enhances hydrogen-bonding capacity, improving interactions with biological targets like enzymes. However, this substitution may reduce reactivity with nucleophiles, critical for covalent binding in pesticides .
- Impact : Carboxamide derivatives often show higher selectivity but lower acute toxicity compared to isocyanato-containing compounds .
Substituent Position Effects
Trifluoromethyl Group Positioning
- 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate : The CF₃ group at position 5 (vs. position 3 in the title compound) and the triflate (-OSO₂CF₃) group at position 2 create distinct electronic and steric effects. The iodo substituent at position 3 may hinder binding to hydrophobic pockets in target proteins .
- Impact : Position 3 for CF₃ optimizes steric compatibility with insect nicotinic acetylcholine receptors, a common target for pyridine-based insecticides .
Heterocyclic Moieties
- 2-(Trifluoromethyl pyridin-2-yl)-1,3,4-oxadiazole Derivatives : The addition of 1,3,4-oxadiazole rings enhances π-π stacking and dipole interactions, improving binding affinity to insecticidal targets. CoMFA/CoMSIA studies indicate that electron-deficient heterocycles like oxadiazole synergize with the CF₃ group to boost activity .
- Impact : Compounds with oxadiazole moieties exhibit up to 10-fold higher insecticidal activity compared to simpler pyridine derivatives .
Insecticidal Efficacy
- The title compound’s -NCO group enables covalent binding to serine residues in insect acetylcholinesterase, a mechanism less prevalent in carboxamide or sulfonyl derivatives .
Comparative Data :
Solubility and Formulation
- Pyridine linkers (as in the title compound) improve aqueous solubility compared to phenyl-linked analogs, facilitating formulation in foliar sprays .
- Example : The title compound’s solubility in water is 1.2 mg/mL, versus 0.3 mg/mL for phenyl-linked HDAC inhibitors .
Research Findings and Trends
- Patent Trends : Recent patents emphasize trifluoromethyl pyridines with dual substituents (e.g., -NCO and -CF₃) for broad-spectrum activity, as seen in compounds like tigolaner and oxazosulfyl .
- Synthetic Challenges : The isocyanato group’s sensitivity to moisture necessitates anhydrous conditions during synthesis, unlike more stable sulfonyl or carboxamide derivatives .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-Isocyanato-3-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via substitution or coupling reactions. For substitution, sodium azide or potassium thiocyanate can introduce functional groups at the pyridine ring's reactive positions, while palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids enables biaryl formation. Reaction optimization involves adjusting temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd) to maximize yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity.
Q. How should researchers characterize the structural and electronic properties of 2-Isocyanato-3-(trifluoromethyl)pyridine?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm trifluoromethyl and isocyanato group positions.
- X-ray Crystallography : Resolves steric effects from the trifluoromethyl group and confirms regioselectivity in substitution reactions.
- HPLC-MS : Validates purity (>95%) and monitors degradation under varying pH/temperature conditions .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of the trifluoromethyl group on isocyanate reactivity .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer : Prioritize assays targeting:
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to determine IC values.
- Enzyme Inhibition : Fluorogenic substrates to test interactions with kinases or proteases, leveraging the trifluoromethyl group’s hydrophobic binding affinity .
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS analysis to assess oxidative degradation rates .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the reactivity of the isocyanate moiety in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the isocyanate carbon, enhancing nucleophilic attack by amines or alcohols. Kinetic studies (e.g., monitoring by NMR) reveal faster reaction rates compared to non-fluorinated analogs. Steric hindrance from the trifluoromethyl group can be mitigated using bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to improve regioselectivity .
Q. How does 2-Isocyanato-3-(trifluoromethyl)pyridine compare to structurally similar compounds in terms of biological activity and synthetic utility?
- Methodological Answer : Comparative analysis includes:
- Biological Potency : IC benchmarking against 3-Fluoro-4-aminopyridine (Kv channel affinity <10 µM) and 2-Fluoro-4-(trifluoromethyl)pyridine (moderate cytotoxicity) .
- Synthetic Flexibility : The isocyanato group enables urea/thiourea formation, while analogs like 2-Bromo-3-(trifluoromethyl)pyridine are limited to alkylation pathways .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) shows higher thermal stability (~150°C) than difluoromethyl analogs due to stronger C–F bonds .
Q. What strategies resolve contradictions in reported biological data for trifluoromethylpyridine derivatives?
- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols by:
- Dose-Response Consistency : Replicate IC measurements across ≥3 independent experiments.
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects vs. off-target interactions .
- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 743255) to identify outliers or confounding factors like solvent toxicity .
Q. How can researchers investigate the compound’s interaction with specific biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (k/k) and affinity (K).
- Crystallography : Co-crystallize with human carbonic anhydrase IX to map hydrophobic pockets accommodating the trifluoromethyl group .
- Molecular Dynamics Simulations : Simulate binding poses (e.g., GROMACS) to predict hydrogen bonding and π-stacking interactions with aromatic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
